5,7-difluoro-4aH-quinazolin-4-one
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Overview
Description
5,7-Difluoro-4aH-quinazolin-4-one: is a heterocyclic compound with the molecular formula C8H4F2N2O and a molecular weight of 182.13 g/mol . It belongs to the quinazolinone family, which is known for its diverse biological activities and applications in medicinal chemistry . The compound is characterized by the presence of two fluorine atoms at the 5th and 7th positions of the quinazolinone ring, which can significantly influence its chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-difluoro-4aH-quinazolin-4-one can be achieved through various methods. One common approach involves the reaction of 2-aminobenzamide with suitable fluorinated reagents under controlled conditions . The reaction typically requires the use of organic solvents such as ethanol or acetic acid and may involve refluxing the mixture for several hours to ensure complete conversion .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized to enhance yield and purity while minimizing environmental impact. This may involve the use of more efficient catalysts, greener solvents, and advanced purification techniques . The goal is to develop a cost-effective and scalable process that can meet the demands of pharmaceutical and chemical industries .
Chemical Reactions Analysis
Types of Reactions
5,7-Difluoro-4aH-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired product and the specific reaction being performed .
Major Products
The major products formed from these reactions include various quinazolinone derivatives with different functional groups and oxidation states. These derivatives can exhibit unique chemical and biological properties, making them valuable for further research and development .
Scientific Research Applications
5,7-Difluoro-4aH-quinazolin-4-one has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5,7-difluoro-4aH-quinazolin-4-one involves its interaction with specific molecular targets and pathways within biological systems. For example, some derivatives of quinazolinone have been shown to inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, the compound may interact with cellular receptors and signaling pathways to exert anti-inflammatory and anticancer activities . Molecular docking studies have been used to further elucidate the binding modes and interactions of the compound with its targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5,7-difluoro-4aH-quinazolin-4-one include other quinazolinone derivatives, such as:
- 2-Aminoquinazolin-4(3H)-one
- 6,7-Difluoroquinazolin-4(3H)-one
- 2,3-Dihydroquinazolin-4(1H)-one
Uniqueness
What sets this compound apart from these similar compounds is the presence of fluorine atoms at the 5th and 7th positions. This unique substitution pattern can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties . The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold for drug discovery and development .
Properties
Molecular Formula |
C8H4F2N2O |
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Molecular Weight |
182.13 g/mol |
IUPAC Name |
5,7-difluoro-4aH-quinazolin-4-one |
InChI |
InChI=1S/C8H4F2N2O/c9-4-1-5(10)7-6(2-4)11-3-12-8(7)13/h1-3,7H |
InChI Key |
OFIHCYBUKUJVOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2C1=NC=NC2=O)F)F |
Origin of Product |
United States |
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